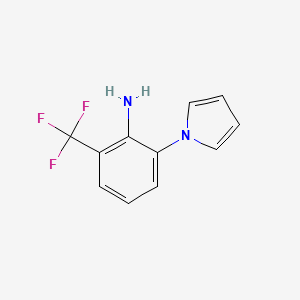

2-(1H-pyrrol-1-yl)-6-(trifluoromethyl)aniline

Description

2-(1H-Pyrrol-1-yl)-6-(trifluoromethyl)aniline is a heterocyclic aromatic compound featuring a pyrrole ring attached to an aniline backbone, with a trifluoromethyl (-CF₃) group at the 6-position. This molecule is of significant interest in organic synthesis, particularly in the construction of fused heterocycles such as pyrrolo[1,2-a]quinoxalines . The trifluoromethyl group enhances electron-withdrawing properties, influencing reactivity and molecular interactions, while the pyrrole moiety contributes to hydrogen-bonding capabilities and steric effects .

Properties

IUPAC Name |

2-pyrrol-1-yl-6-(trifluoromethyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F3N2/c12-11(13,14)8-4-3-5-9(10(8)15)16-6-1-2-7-16/h1-7H,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKXUMLWYSIKVQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=CC=CC(=C2N)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for 2-(1H-pyrrol-1-yl)-6-(trifluoromethyl)aniline involves the reaction of 2-(1H-pyrrol-1-yl)aniline with trifluoromethylating agents under specific conditions. For instance, a gold-catalyzed cyclization of unconjugated ynone derivatives with 1,2-diaminoarenes can yield 2-(1H-pyrrol-1-yl)anilines, which can then be further functionalized to introduce the trifluoromethyl group .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalytic processes, such as gold or copper catalysis, is common in industrial settings to facilitate efficient synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(1H-pyrrol-1-yl)-6-(trifluoromethyl)aniline can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoxaline derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the pyrrole ring.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

Oxidation: Copper-catalyzed oxidative cyclization with alkylsilyl peroxides.

Reduction: Common reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions include various substituted anilines, quinoxalines, and other heterocyclic compounds .

Scientific Research Applications

2-(1H-pyrrol-1-yl)-6-(trifluoromethyl)aniline has several scientific research applications:

Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocycles.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential as a pharmaceutical intermediate and in drug discovery.

Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers.

Mechanism of Action

The mechanism of action of 2-(1H-pyrrol-1-yl)-6-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. For example, in oxidative cyclization reactions, the compound undergoes C–C bond cleavage and new C–C and C–N bond formation, facilitated by catalytic processes . The presence of the trifluoromethyl group can influence the compound’s reactivity and interaction with other molecules.

Comparison with Similar Compounds

Reactivity in Cyclization Reactions

The compound’s reactivity differs markedly from analogs such as 2-(1H-indol-1-yl)aniline and 2-(trifluoromethyl)aniline in cyclization reactions. For example:

- Pyrrolo/indolo[1,2-a]quinoxaline synthesis: Using 2-(1H-pyrrol-1-yl)aniline under AcOH catalysis yields pyrrolo[1,2-a]quinoxalines in 44–94% yields, whereas 2-(1H-indol-1-yl)aniline gives lower yields (12–93%) due to steric and electronic differences in the indole ring . Introducing a CF₃ group at the 6-position (as in the target compound) may further alter reactivity. For instance, CF₃-substituted anilines (e.g., R1 = CF₃) failed to react in Pictet–Spengler-type reactions, likely due to steric hindrance or electronic deactivation .

Substituent Position and Electronic Effects

The position of the trifluoromethyl group significantly impacts reactivity:

- Ortho vs. para substitution :

- 2-(Trifluoromethyl)aniline (CF₃ at ortho) shows reduced reactivity in urea-forming reactions compared to 4-(trifluoromethyl)aniline (CF₃ at para). This is attributed to steric hindrance near the amine group, which impedes nucleophilic attack .

- In contrast, the target compound’s CF₃ group at the 6-position (meta to the pyrrole ring) balances steric and electronic effects, enabling participation in cyclization without complete deactivation .

Hydrogen-Bonding and Crystallography

The pyrrole ring in the target compound facilitates hydrogen-bonding networks, differing from analogs like pyridine- or pyrimidine-substituted anilines (e.g., 4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyridin-3-yl]aniline ).

- Pyrrole vs. pyridine: The pyrrole N–H group acts as a hydrogen-bond donor, promoting intermolecular interactions critical for crystal packing . Pyridine-containing analogs rely on weaker C–H···F interactions or π-stacking .

- Impact on solubility: The CF₃ group enhances lipophilicity, but hydrogen-bonding from pyrrole may improve crystallinity compared to non-heterocyclic analogs .

Functional Group Compatibility

- Aldehyde surrogates: The target compound reacts with α-hydroxy acids (via in situ aldehyde formation) to yield pyrroloquinoxalines in 38–76% yields, whereas 3,5-bis(trifluoromethyl)aniline derivatives are incompatible due to excessive electron withdrawal .

- Urea derivatives : Unlike sulfonylurea-forming anilines (e.g., 4-(trifluoromethyl)aniline ), the target compound’s pyrrole ring may sterically hinder isocyanate reactions, necessitating tailored conditions .

Key Research Findings

Steric Limitations : The ortho-CF₃ group in analogs like 2-(trifluoromethyl)aniline inhibits cyclization, whereas the meta-CF₃ in the target compound permits moderate reactivity .

Electronic Effects : The electron-withdrawing CF₃ group reduces the basicity of the aniline NH₂, altering its nucleophilicity in condensation reactions .

Biological Activity

2-(1H-pyrrol-1-yl)-6-(trifluoromethyl)aniline is an organic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This compound features a pyrrole ring linked to an aniline moiety, with a trifluoromethyl group that enhances its lipophilicity and biological interactions. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, biochemical pathways, and potential therapeutic applications.

The biological activity of this compound is primarily mediated through its interaction with various molecular targets. The trifluoromethyl group enhances the compound's ability to engage with hydrophobic pockets in proteins, while the pyrrole ring can participate in π-π interactions with aromatic residues. This dual interaction mechanism facilitates binding to enzymes and receptors, modulating their activity effectively .

Target Interactions

- Enzymatic Binding : The compound can bind to specific enzymes, influencing their catalytic activity.

- Receptor Modulation : It may interact with various receptors, altering signal transduction pathways.

Biochemical Pathways

This compound is involved in several significant biochemical pathways:

- Oxidative Cyclization Reactions : The compound participates in copper-catalyzed oxidative cyclization reactions, leading to the formation of pyrrolo[1,2-a]quinoxalines. These reactions are crucial for synthesizing biologically active derivatives.

- Cellular Metabolism : It influences cellular metabolism by modulating pathways involved in oxidative stress responses and metabolic regulation. The compound's ability to affect redox balance suggests a role in protecting cells from oxidative damage .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, making it a candidate for developing new antimicrobial agents .

Anticancer Activity

The compound has demonstrated significant anticancer properties in various studies:

- Cell Line Studies : In vitro studies have shown that it can induce apoptosis in cancer cell lines, such as A549 (lung cancer) and MCF-7 (breast cancer). The IC50 values reported suggest potent cytotoxic effects at low concentrations .

- Mechanism Insights : The anticancer activity is believed to be mediated through the modulation of cell signaling pathways involved in cell proliferation and survival.

Case Studies

Several case studies illustrate the biological activity of this compound:

| Study | Findings | Implications |

|---|---|---|

| Xia et al. (2022) | Demonstrated significant apoptosis induction in A549 cells (IC50 = 49.85 µM) | Supports potential use as an anticancer agent |

| Fan et al. (2022) | Evaluated cytotoxicity against multiple cell lines; showed autophagy without apoptosis | Highlights dual action mechanism |

| Recent Synthesis Studies | Developed novel derivatives with enhanced biological profiles | Suggests avenues for drug development |

Dosage Effects

The effects of this compound vary significantly with dosage:

- Low Doses : At lower concentrations, beneficial effects such as enhanced enzyme activity and metabolic modulation are observed.

- High Doses : Higher concentrations may lead to cytotoxic effects, emphasizing the importance of dosage optimization in therapeutic applications.

Q & A

Q. What are the optimal synthetic routes for 2-(1H-pyrrol-1-yl)-6-(trifluoromethyl)aniline, and how do reaction conditions influence yield?

The synthesis typically involves coupling a pyrrole derivative with a trifluoromethyl-substituted aniline precursor. Key steps include:

- Bromination : N-Bromosuccinimide (NBS) in DMF at 60°C achieves regioselective bromination of the aniline core (yield: 80–89%) .

- Nucleophilic substitution : Reaction of brominated intermediates with pyrrole derivatives under basic conditions (e.g., K₂CO₃ in DMF) .

Critical factors include solvent choice (polar aprotic solvents enhance reactivity) and temperature control to minimize side reactions like over-halogenation.

Q. How should researchers characterize this compound spectroscopically, and what are common pitfalls?

- FTIR/FT-Raman : Assign vibrational modes for the trifluoromethyl (-CF₃) group (~1,100–1,300 cm⁻¹) and pyrrole N-H stretching (~3,400 cm⁻¹). Theoretical calculations (B3LYP/6-311++G**) validate experimental spectra .

- NMR : ¹⁹F NMR is critical for detecting CF₃ environments (δ ≈ -60 to -70 ppm). Overlapping signals in ¹H NMR (e.g., pyrrole protons) require high-field instruments or 2D techniques like COSY .

Pitfalls : Residual solvents (e.g., DMF) may obscure signals; use deuterated solvents and thorough drying.

Q. What safety protocols are essential for handling this compound?

- Hazards : Skin/eye irritation (Category 2), potential respiratory sensitization .

- Mitigation : Use PPE (nitrile gloves, goggles), work in fume hoods, and avoid prolonged exposure. Store under inert atmosphere (N₂/Ar) at 4°C to prevent degradation .

Advanced Research Questions

Q. How do electronic effects of the pyrrole and trifluoromethyl groups influence reactivity in cross-coupling reactions?

- Trifluoromethyl (-CF₃) : Strong electron-withdrawing effect deactivates the aromatic ring, directing electrophilic substitution to the para position. This enhances stability but reduces nucleophilicity, necessitating Pd-catalyzed coupling (e.g., Suzuki-Miyaura) for functionalization .

- Pyrrole : Electron-rich heterocycle participates in π-π stacking and hydrogen bonding, affecting crystallinity and solubility. Use polar aprotic solvents (e.g., THF) to improve reaction homogeneity .

Q. How can crystallographic data resolve contradictions in structural assignments?

- Software : SHELX suite (SHELXL/SHELXS) refines X-ray data to resolve ambiguities in bond lengths/angles. For example, distinguish between C-N (1.34 Å) and C-C (1.48 Å) bonds in the pyrrole-aniline linkage .

- Hydrogen bonding : Graph set analysis (Etter’s rules) identifies patterns (e.g., R₂²(8) motifs) that stabilize crystal packing, critical for confirming tautomeric forms .

Q. What strategies address discrepancies in biological activity data across studies?

- Dose-response validation : Ensure consistent purity (>95% by HPLC; retention time: 0.81–1.57 min under SMD-TFA05 conditions) to exclude impurities as confounding factors .

- Target engagement assays : Use SPR or ITC to quantify binding affinity (Kd) for receptors (e.g., kinase domains), comparing results with structural analogs (e.g., pyridine vs. pyrimidine derivatives) .

Q. How can computational modeling predict interactions with biological targets?

- Docking studies : Use AutoDock Vina with crystal structures of target proteins (e.g., PDB entries) to map binding poses. The trifluoromethyl group often occupies hydrophobic pockets, while pyrrole forms H-bonds with catalytic residues .

- MD simulations : AMBER or GROMACS assess stability of ligand-protein complexes; RMSD < 2 Å over 100 ns indicates robust binding .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.